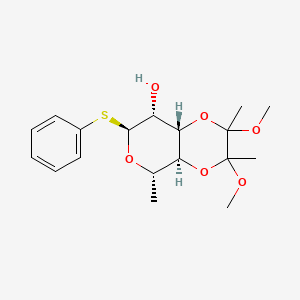

Phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-a-L-rhamnopyranoside

CAS No.:

Cat. No.: VC17223131

Molecular Formula: C18H26O6S

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H26O6S |

|---|---|

| Molecular Weight | 370.5 g/mol |

| IUPAC Name | (4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol |

| Standard InChI | InChI=1S/C18H26O6S/c1-11-14-15(24-18(3,21-5)17(2,20-4)23-14)13(19)16(22-11)25-12-9-7-6-8-10-12/h6-11,13-16,19H,1-5H3/t11-,13+,14-,15-,16-,17?,18?/m0/s1 |

| Standard InChI Key | JHXHAILUWYHROB-AILHOFMWSA-N |

| Isomeric SMILES | C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)SC3=CC=CC=C3)O)OC(C(O2)(C)OC)(C)OC |

| Canonical SMILES | CC1C2C(C(C(O1)SC3=CC=CC=C3)O)OC(C(O2)(C)OC)(C)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Phenyl 3,4-O-(2,3-Dimethoxybutan-2,3-diyl)-1-thio-α-L-rhamnopyranoside belongs to the thiosugar class, where a sulfur atom replaces the oxygen in the glycosidic bond. Its IUPAC name, (4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b] dioxin-8-ol, reflects its intricate stereochemistry. The molecule comprises a rhamnopyranoside core modified with a 2,3-dimethoxybutan-2,3-diyl protecting group at the 3,4-hydroxyl positions and a phenylthio moiety at the anomeric center .

The rhamnopyranoside ring adopts a chair conformation, with methoxy groups occupying axial positions to minimize steric strain . This spatial arrangement stabilizes the molecule and directs reactivity during synthetic transformations. The absolute configuration, inferred from synthesis protocols, confirms the α-L orientation of the rhamnose unit .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₆O₆S | |

| Molecular Weight | 370.46 g/mol | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | |

| Storage Conditions | -20°C Freezer | |

| Appearance | Off-White Solid |

Synthesis and Reactivity

Synthetic Routes

Applications in Organic Synthesis

Glycoconjugate Construction

This thiosugar is pivotal in synthesizing glycoconjugates, where carbohydrates are linked to proteins or lipids for biological studies. Its sulfur moiety improves glycosylation efficiency, particularly in forming β-linked glycosides, which are challenging with traditional methods.

Carbohydrate Mimetics

The compound’s rigid structure mimics natural carbohydrates, making it useful in designing enzyme inhibitors or receptor ligands. For example, derivatives have been explored as antagonists for lectins involved in immune response modulation.

Research Advancements

Stereochemical Studies

X-ray crystallography of analogous compounds reveals that the dimethoxybutane diyl group enforces a diequatorial orientation of the 3,4-hydroxyls, preorganizing the molecule for selective reactions . This preorganization reduces entropic penalties during glycosylation, enhancing yield and stereoselectivity .

Mechanistic Insights

Studies highlight the role of the phenylthio group in stabilizing oxocarbenium ion intermediates during glycosylation. This stabilization lowers activation energy, enabling reactions at ambient temperatures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume